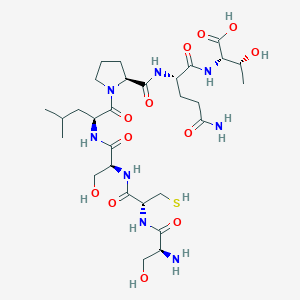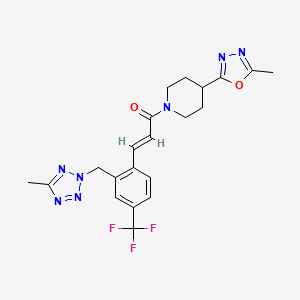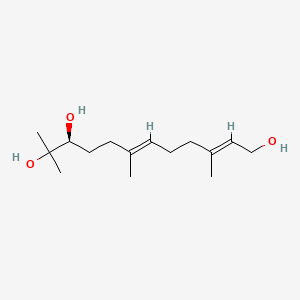
Curindolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Curindolizine is a unique indolizine alkaloid that was first isolated from the fungus Curvularia sp. IFB-Z10, which is associated with white croaker fish. This compound has garnered significant attention due to its potent anti-inflammatory properties, particularly in lipopolysaccharide-induced RAW 264.7 macrophages, where it exhibits an IC50 value of 5.31 ± 0.21 μM .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Curindolizine is synthesized through a regiospecific in-cell Michael addition reaction between pyrrole alkaloids, specifically curvulamine and 3,5-dimethylindolizin-8 (5H)-one . This reaction occurs within the fungal cells, highlighting the unique biosynthetic capabilities of Curvularia sp. IFB-Z10.
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the synthesis involves large-scale fermentation of Curvularia sp. IFB-Z10. This process is followed by the extraction and purification of the compound using standard chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Curindolizine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Curindolizine has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying the biosynthesis of indolizine alkaloids and their derivatives.
Biology: this compound’s anti-inflammatory properties make it a valuable tool for studying inflammatory pathways and immune responses.
Medicine: Due to its potent anti-inflammatory effects, this compound is being investigated for potential therapeutic applications in treating inflammatory diseases.
Mecanismo De Acción
Curindolizine exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-induced RAW 264.7 macrophages. The compound likely targets specific molecular pathways involved in the inflammatory response, although the exact molecular targets and pathways remain to be fully elucidated .
Comparación Con Compuestos Similares
Curvulamine: Another indolizine alkaloid produced by Curvularia species, known for its anti-inflammatory properties.
Curvupallides: A group of alkaloids with antimicrobial and anti-inflammatory activities.
Curvularins: Compounds with notable biological activities, including anti-cancer and anti-inflammatory effects.
Uniqueness of Curindolizine: this compound stands out due to its unique skeletal structure and potent anti-inflammatory activity. Its biosynthesis through a regiospecific in-cell Michael addition reaction is also unprecedented, highlighting the remarkable biosynthetic capabilities of Curvularia sp. IFB-Z10 .
Propiedades
Fórmula molecular |
C30H35N3O2 |
|---|---|
Peso molecular |
469.6 g/mol |
Nombre IUPAC |
(1S)-1-[(1R,2S,10R,12R,13R)-16-[(5R,6R)-3,5-dimethyl-5,6-dihydroindolizin-6-yl]-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[8.8.0.02,12.03,7.014,18]octadeca-4,6,8,15,17-pentaen-10-yl]ethanol |
InChI |
InChI=1S/C30H35N3O2/c1-16-7-9-22-11-12-24(18(3)31(16)22)25-15-26-27-28-29(20(5)33(26)19(25)4)35-30(27,21(6)34)14-13-23-10-8-17(2)32(23)28/h7-15,18,20-21,24,27-29,34H,1-6H3/t18-,20-,21+,24+,27+,28+,29-,30+/m1/s1 |
Clave InChI |
HZWGVFQTKPIVCQ-WKGBWSPFSA-N |
SMILES isomérico |
C[C@@H]1[C@H](C=CC2=CC=C(N12)C)C3=C(N4[C@@H]([C@@H]5[C@@H]6[C@H](C4=C3)[C@](O5)(C=CC7=CC=C(N67)C)[C@H](C)O)C)C |
SMILES canónico |
CC1C(C=CC2=CC=C(N12)C)C3=C(N4C(C5C6C(C4=C3)C(O5)(C=CC7=CC=C(N67)C)C(C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



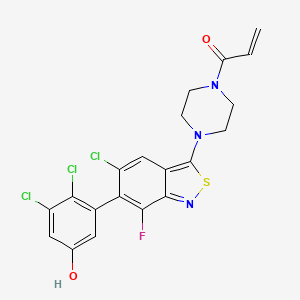


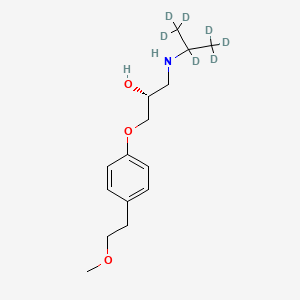
![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
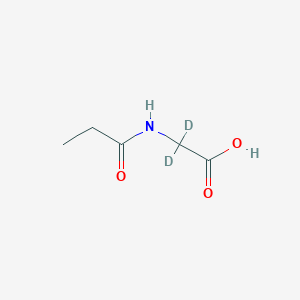


![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)

